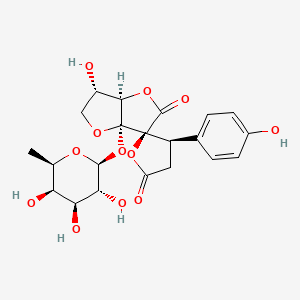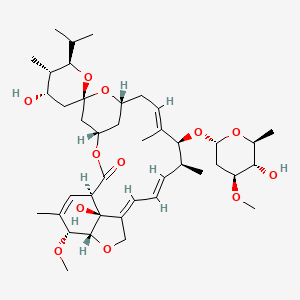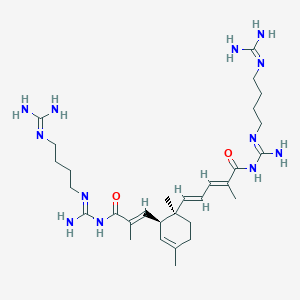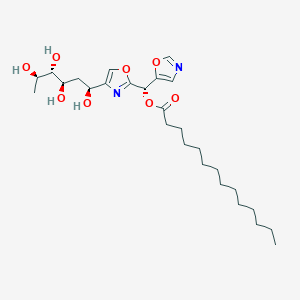
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide
Übersicht
Beschreibung
MF-152 ist ein niedermolekulares Medikament, das ursprünglich von Merck Canada, Inc. entwickelt wurde. Es fungiert als Inhibitor der Stearoyl-CoA-Desaturase 1 (SCD1), einem Enzym, das an der Biosynthese von einfach ungesättigten Fettsäuren aus gesättigten Fettsäuren beteiligt ist. Erhöhte SCD1-Aktivität wurde mit verschiedenen Stoffwechselstörungen in Verbindung gebracht, darunter Fettleibigkeit und Typ-II-Diabetes .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MF-152 beinhaltet die Optimierung einer leitenden Thiazolamid-Verbindung. Der Prozess umfasst die Bildung von bicyclischen Heteroarylstrukturen, die potente Inhibitoren von SCD1 sind. Der Syntheseweg beinhaltet typischerweise mehrere Schritte organischer Reaktionen, einschließlich Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen .
Industrielle Produktionsmethoden
Die industrielle Produktion von MF-152 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter Batch- und kontinuierliche Verfahren. Die Reaktionsbedingungen würden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei Temperatur, Druck und Reagenzkonzentrationen streng kontrolliert werden .
Biochemische Analyse
Biochemical Properties
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . The inhibition of these enzymes can lead to the disruption of bacterial growth and cell death, making this compound a potential candidate for antimicrobial applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions This inhibition can lead to downstream effects, such as changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Its degradation products and their potential effects on cellular processes are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage for therapeutic applications is crucial for minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, as understanding these pathways can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins These interactions can affect the compound’s localization and accumulation in specific cellular compartments, which in turn can impact its activity and efficacy
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MF-152 involves the optimization of a lead thiazole amide compound. The process includes the formation of bicyclic heteroaryl structures, which are potent inhibitors of SCD1. The synthetic route typically involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of MF-152 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MF-152 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in stärker oxidierte Zustände.
Reduktion: Reduktion von funktionellen Gruppen in weniger oxidierte Zustände.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit MF-152 verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation und beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise können Oxidationsreaktionen Carbonsäuren ergeben, während Reduktionsreaktionen Alkohole erzeugen können. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, abhängig von den eingeführten Substituenten .
Wissenschaftliche Forschungsanwendungen
MF-152 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von SCD1 und seine Auswirkungen auf den Fettsäurestoffwechsel zu untersuchen.
Biologie: Untersucht wurde seine Rolle bei der Modulation des Lipidstoffwechsels und seine potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen.
Medizin: Als potenzielle Behandlung für Fettleibigkeit, Typ-II-Diabetes und andere Stoffwechselerkrankungen untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Stoffwechselwege abzielen
Wirkmechanismus
MF-152 entfaltet seine Wirkung durch Hemmung der Aktivität der Stearoyl-CoA-Desaturase 1 (SCD1). SCD1 ist ein Enzym, das die Umwandlung von gesättigten Fettsäuren in einfach ungesättigte Fettsäuren katalysiert. Durch die Hemmung von SCD1 reduziert MF-152 den Spiegel an einfach ungesättigten Fetten, was bei der Behandlung von Stoffwechselstörungen helfen kann. Die beteiligten molekularen Zielstrukturen und Wege umfassen das SCD1-Enzym und die nachgeschalteten Auswirkungen auf den Lipidstoffwechsel .
Wissenschaftliche Forschungsanwendungen
MF-152 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SCD1 and its effects on fatty acid metabolism.
Biology: Investigated for its role in modulating lipid metabolism and its potential therapeutic effects in metabolic disorders.
Medicine: Explored as a potential treatment for obesity, type II diabetes, and other metabolic diseases.
Industry: Potential applications in the development of new therapeutic agents targeting metabolic pathways
Wirkmechanismus
MF-152 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. By inhibiting SCD1, MF-152 reduces the levels of monounsaturated fats, which can help in managing metabolic disorders. The molecular targets and pathways involved include the SCD1 enzyme and the downstream effects on lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 3j: Ein potenter SCD1-Inhibitor, der aus der Optimierung von MF-152 identifiziert wurde, mit über 100-facher Verbesserung der Wirksamkeit.
Thiazolanaloga: Verschiedene Thiazol-basierte Verbindungen, die SCD1 mit unterschiedlicher Potenz und Selektivität hemmen.
Einzigartigkeit
MF-152 ist einzigartig aufgrund seiner spezifischen Hemmung von SCD1 und seines Potenzials, Stoffwechselstörungen anzugehen, ohne andere Wege zu beeinflussen. Seine Optimierung hat zur Entwicklung potenterer Derivate geführt, wie z. B. Verbindung 3j, was die Vielseitigkeit der Verbindung und ihr Potenzial für weitere therapeutische Anwendungen demonstriert .
Eigenschaften
IUPAC Name |
2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYAUDKMHBMJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474965 | |
| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916888-66-9 | |
| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)








![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)
